molecular formula C13H11BrN4O4S B2481548 2-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 1903637-65-9

2-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Numéro de catalogue: B2481548
Numéro CAS: 1903637-65-9
Poids moléculaire: 399.22
Clé InChI: USJIDYYBHJACDA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a benzenesulfonamide core substituted with a bromine atom at the 2-position and a methyl-linked 1,2,4-oxadiazole ring fused to a 5-methylisoxazole moiety. The bromine substituent likely impacts electronic effects and steric bulk, modulating interactions with biological targets such as enzymes or receptors.

Propriétés

IUPAC Name

2-bromo-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4O4S/c1-8-6-10(17-21-8)13-16-12(22-18-13)7-15-23(19,20)11-5-3-2-4-9(11)14/h2-6,15H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJIDYYBHJACDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with ketones or aldehydes to form the isoxazole core. Subsequent bromination and sulfonamide formation steps are then employed to introduce the bromine and sulfonamide groups, respectively.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS) at the Bromo Group

The bromine atom on the benzene ring is susceptible to substitution under specific conditions.

Reagent Conditions Product Supporting Evidence
Sodium methoxideDMF, 80°C, 12 hrsMethoxy-substituted benzenesulfonamide derivativeAnalogous bromoarenes
Ammonia (NH₃)Ethanol, reflux, 24 hrsAmino-substituted benzenesulfonamideSulfonamide reactivity
Potassium cyanidePhase-transfer catalyst, 60°CCyano-substituted benzenesulfonamideBromoarene studies

Key Notes :

  • Steric hindrance from the sulfonamide and oxadiazole groups may reduce reaction rates compared to simpler bromoarenes.

  • Electron-withdrawing sulfonamide group activates the ring for NAS.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in ring-opening and cycloaddition reactions.

Reaction Type Reagent/Conditions Product Reference
Acidic hydrolysisHCl (6M), reflux, 8 hrsCleavage to form carboxylic acid and amidoxime intermediatesOxadiazole chemistry
[3+2] CycloadditionNitrile oxide, 100°C, 24 hrsFormation of fused bicyclic structureHeterocyclic studies
ReductionLiAlH₄, THF, 0°C to RTRing opening to yield thioamide or urea derivativesAnalogous reductions

Mechanistic Insight :

  • The oxadiazole’s electron-deficient nature facilitates nucleophilic attack at the C-5 position.

Sulfonamide Group Transformations

The sulfonamide moiety undergoes functionalization and cleavage reactions.

Reaction Conditions Outcome Source
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-methylated sulfonamideSulfonamide reactivity
Acidic cleavageH₂SO₄ (conc.), 120°C, 3 hrsBenzenesulfonic acid and amine byproductsHydrolysis studies
Coordination chemistryTransition metal salts (e.g., Cu²⁺)Formation of metal-sulfonamide complexesChelation studies

Stability Consideration :

  • The sulfonamide group resists basic hydrolysis but degrades under prolonged acidic conditions.

Isoxazole Ring Modifications

The 5-methylisoxazole-3-yl group participates in electrophilic and cycloaddition reactions.

Reaction Reagents Product Rationale
NitrationHNO₃/H₂SO₄, 0°CNitro-substituted isoxazole derivativeElectrophilic substitution
Aza-Michael additionAcrylonitrile, DBU, RTAddition product at the isoxazole nitrogenIsoxazole reactivity
Photochemical dimerizationUV light, benzene solvent[2+2] Cycloaddition dimerPhotoreactivity trends

Multi-Step Functionalization Pathways

Combined transformations enable complex derivatization:

Example Pathway :

  • Bromine substitution with NaN₃ to install azide group.

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkage .

  • Sulfonamide alkylation to introduce additional pharmacophores.

Yield Optimization :

  • Step 1: 72% yield (DMF, 90°C, 15 hrs).

  • Step 2: 89% yield (CuSO₄, sodium ascorbate, RT) .

Applications De Recherche Scientifique

Biological Activities

Research indicates that 2-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives containing oxadiazole and isoxazole rings have been evaluated against resistant bacterial strains. In silico docking studies suggest that these compounds can effectively bind to target proteins involved in bacterial resistance mechanisms .

Anticancer Properties

Recent investigations into the anticancer potential of sulfonamide derivatives indicate that these compounds may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of specific functional groups enhances their efficacy against different cancer cell lines .

Case Studies

StudyCompoundActivityFindings
2-bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamideAntimicrobialExhibited MIC of 0.39 μg/mL against Klebsiella pneumoniae ST147
6-Bromo derivativesAntimicrobial & Anti-inflammatoryShowed high inhibition rates against tested bacterial and fungal strains
New triazinyl derivativesAnticancerDemonstrated significant cytotoxic effects on various cancer cell lines

Potential Applications

The diverse biological activities associated with 2-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide suggest several potential applications:

  • Antibiotic Development : Given its efficacy against resistant strains, this compound could serve as a lead for new antibiotic therapies.
  • Anticancer Drug Design : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
  • Anti-inflammatory Agents : The anti-inflammatory properties observed in related compounds indicate potential use in treating inflammatory diseases.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared below with two classes of analogs: sulfonamide-based hybrids (from ) and a brominated benzoxazole sulfonamide (from ). Key differences in structure, synthesis, and inferred properties are highlighted.

Key Observations :

Heterocyclic Core Differences: The target compound’s 1,2,4-oxadiazole-isoxazole system contrasts with the thiazolidinone in ’s hybrids and the benzoxazole in 8PU. Benzoxazoles, with fused aromatic systems, may offer stronger π-interactions but reduced conformational flexibility compared to oxadiazoles .

Substituent Effects :

  • The 2-bromo group in the target compound differs from 8PU’s 5-bromo and 2-methoxy substituents. Bromine’s position affects steric and electronic interactions; for example, para-bromo (as in 8PU) may favor different binding modes compared to ortho-bromo in the target compound.

Synthesis Strategies: The target compound likely requires oxadiazole ring formation (e.g., via cyclization of amidoximes or nitrile oxides), whereas the thiazolidinone hybrids in are synthesized via cyclocondensation with mercaptoacetic acid . 8PU’s benzoxazole core may involve oxidative cyclization of o-aminophenol derivatives .

Biological Activity Inference: While specific data for the target compound are unavailable, sulfonamide-thiazolidinone hybrids in exhibit antimicrobial activity, suggesting the sulfonamide moiety and heterocycles play critical roles . 8PU’s benzoxazole and hydroxy group may target enzymes like cyclooxygenases or kinases . The target’s bromine and oxadiazole-isoxazole system could enhance selectivity for bromodomain-containing proteins or metalloenzymes.

Activité Biologique

The compound 2-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H11BrN4O3S
  • Molecular Weight : 331.19 g/mol
  • CAS Number : 195447-72-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the isoxazole and oxadiazole moieties enhances its ability to interact with biomolecules, potentially leading to therapeutic effects.

  • Inhibition of Enzymatic Activity : Sulfonamide derivatives are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. This inhibition can lead to alterations in physiological processes such as blood pressure regulation and diuresis.
  • Receptor Modulation : The compound may act on specific receptors, influencing signaling pathways that regulate cell growth and differentiation.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties. Research indicates that 2-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Cardiovascular Effects

Studies have shown that certain sulfonamide derivatives can influence cardiovascular functions. For instance, a related compound demonstrated the ability to lower coronary resistance in isolated rat heart models, suggesting potential applications in treating hypertension or heart failure .

Case Studies and Research Findings

  • Study on Cardiovascular Impact :
    • Objective : To evaluate the effects of benzenesulfonamide derivatives on perfusion pressure.
    • Methodology : An isolated rat heart model was employed to assess changes in perfusion pressure under varying conditions.
    • Results : The study found that specific sulfonamide derivatives significantly reduced coronary resistance compared to controls (p < 0.05), indicating a potential therapeutic role in managing cardiac conditions .
  • Pharmacokinetic Studies :
    • A study focused on understanding the pharmacokinetics of similar compounds revealed moderate binding affinity to human serum albumin (HSA), which is crucial for drug efficacy and distribution in the bloodstream .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedEffect ObservedReference
Antimicrobial2-bromo-N-(4,5-dimethylisoxazol-3-yl)Significant antibacterial activity
Cardiovascular4-(2-aminoethyl)-benzenesulfonamideDecreased coronary resistance
Enzyme InhibitionVarious sulfonamidesInhibition of carbonic anhydrase

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.